

handling and storage procedures for 2-Methyl-2-nitrosopropane dimer

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Compound of Interest

Compound Name: 2-Methyl-2-nitrosopropane

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Application Notes and Protocols: 2-Methyl-2-nitrosopropane Dimer

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and application of **2-Methyl-2-nitrosopropane** dimer, a critical reagent in biochemical and pharmaceutical research.

Introduction

2-Methyl-2-nitrosopropane, also known as nitroso-tert-butane (MNP), is a widely used spin-trapping agent essential for the detection and identification of short-lived free radicals via Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[1][2][3] In its solid state, it exists as a stable, colorless or light-blue crystalline dimer.[4][5] When dissolved, the dimer dissociates into its reactive blue monomer, which is the active spin trap.[5] This monomer efficiently traps unstable radicals, forming stable paramagnetic nitroxide adducts that can be analyzed by EPR.[5][6][7] This application is invaluable in studies of oxidative stress, enzyme mechanisms, and drug metabolism.

Properties and Specifications

Key quantitative data for **2-Methyl-2-nitrosopropane** dimer are summarized below.

Property	Value	Reference
Synonyms	Nitroso-tert-butane dimer, MNP dimer, tert-Nitrosobutane dimer	[2][4][5]
CAS Number	6841-96-9	[4][8]
Molecular Formula	C ₈ H ₁₈ N ₂ O ₂	[9]
Molecular Weight	174.24 g/mol	[9]
Appearance	Light blue or white crystalline powder	[4][9]
Melting Point	80-83 °C	[1][2][10]
Solubility	Soluble in organic solvents (e.g., chloroform, ether, benzene)	[1][9]
Monomer Form	Blue liquid, forms in solution	[5]

Safe Handling and Storage Procedures

Adherence to strict safety and storage protocols is crucial to ensure reagent stability and user safety.

Always use appropriate PPE when handling **2-Methyl-2-nitrosopropane** dimer.

- **Eye Protection:** Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
- **Skin Protection:** Wear appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[4][9]
- **Respiratory Protection:** Handle in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[4]

The compound may cause eye, skin, and respiratory tract irritation.[4] The toxicological properties have not been fully investigated.[4]

- Wash hands thoroughly after handling.
- Avoid generating dust; minimize dust generation and accumulation.[4]
- Avoid contact with eyes, skin, and clothing.[4]
- Avoid ingestion and inhalation.[4]
- The material is light-sensitive; handle protected from light.[4]

Proper storage is essential to maintain the integrity of the reagent.

Condition	Recommendation	Rationale	Reference
Temperature	Keep refrigerated; Store at -20°C for long-term storage or below 4°C for short-term.	Prevents degradation and maintains stability.	[4]
Container	Store in a tightly closed, light-blocking container.	Protects from moisture, air, and light.	[4]
Atmosphere	Store in a cool, dry, well-ventilated area.	Ensures a stable environment.	[4]
Incompatibilities	Store away from strong oxidizing agents and direct light.	Prevents hazardous reactions and decomposition.	[4]

- Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal. Ensure the area is well-ventilated.[4]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application: Spin Trapping Experimental Protocols

The solid dimer is a precursor to the active spin trap. In solution, it establishes an equilibrium with the blue monomeric form, $(\text{CH}_3)_3\text{CNO}$. This monomer reacts with a transient free radical ($\text{R}\bullet$) to form a significantly more stable nitroxide radical adduct. This adduct produces a characteristic EPR spectrum, where the hyperfine splitting pattern acts as a "fingerprint" to help identify the original, short-lived radical.[\[6\]](#)[\[7\]](#)

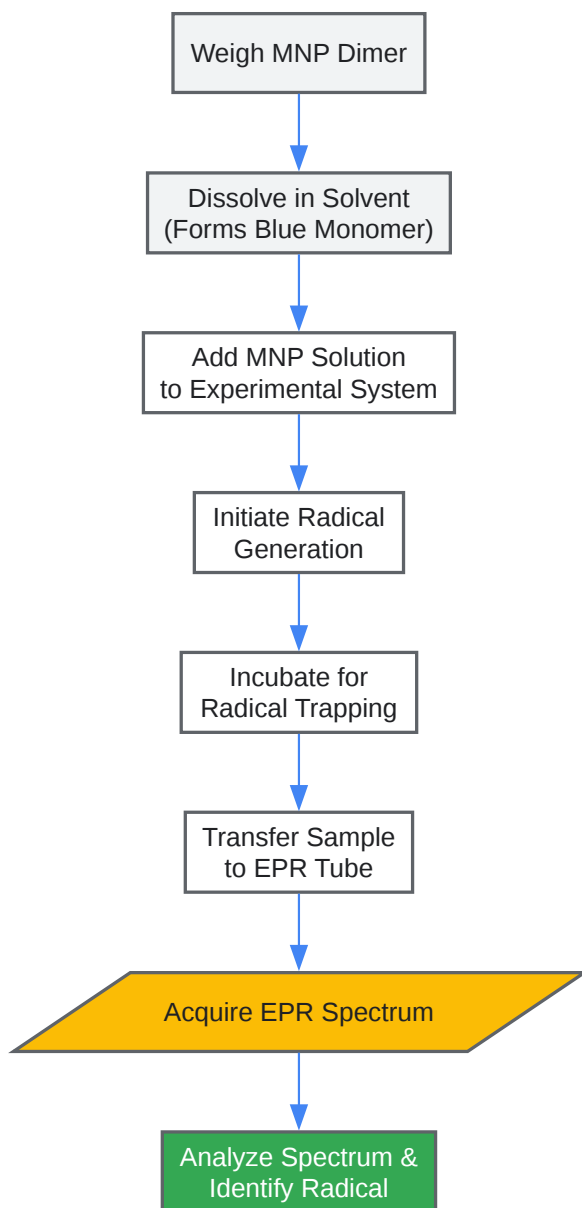
MNP Dimer-Monomer Equilibrium and Radical Trapping Process.

- Under subdued light, accurately weigh the desired amount of **2-Methyl-2-nitrosopropane** dimer.
- Transfer the solid to a light-protected vial (e.g., an amber vial).
- Add the appropriate volume of a suitable anhydrous solvent (e.g., benzene, toluene, or DMSO). Note: For biological systems, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is a common practice. Studies have analyzed the byproducts of MNP in aqueous solutions, which include t-butyl alcohol and isobutene.[\[11\]](#)
- Gently agitate the solution until the solid is fully dissolved. A characteristic blue color should appear, indicating the formation of the active monomer.
- Store the stock solution at -20°C or below and use it as quickly as possible, as the monomer can degrade over time.

This protocol provides a general workflow. Specific concentrations and incubation times must be optimized for each experimental system.

- **System Preparation:** Prepare the experimental system (e.g., cell culture, enzyme assay, chemical reaction) in which free radicals are expected to be generated.
- **MNP Addition:** Add the MNP stock solution to the reaction system to achieve the desired final concentration (typically in the range of 1-50 mM).
- **Radical Initiation:** Initiate the generation of free radicals (e.g., via chemical reaction, UV irradiation, or addition of a substrate).

- **Incubation:** Allow the spin-trapping reaction to proceed for a predetermined amount of time. This step is critical and requires optimization.
- **Sample Collection:** Transfer an aliquot of the reaction mixture into a high-quality quartz EPR capillary tube.
- **EPR Analysis:** Place the sample into the cavity of the EPR spectrometer.
- **Spectrum Acquisition:** Acquire the EPR spectrum. Typical instrument settings will need to be optimized to maximize the signal-to-noise ratio of the spin adduct signal.
- **Data Interpretation:** Analyze the resulting spectrum. The g-value and, more importantly, the hyperfine coupling constants of the nitroxide adduct are used to identify the trapped radical species.



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Experimental Workflow for Spin Trapping with MNP.

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